4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Description
4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromomethyl (-CH2Br) substituent at position 4 and a trifluoromethyl (-CF3) group at position 3 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to the reactivity of the bromomethyl group, which facilitates alkylation, cross-coupling, and functionalization reactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .
Properties
IUPAC Name |
4-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQREZRNOCOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form 3-(Trifluoromethyl)-1H-pyrazole Core
- Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , a Michael acceptor bearing the trifluoromethyl group, cyclocondensation with hydrazine or substituted hydrazines yields trifluoromethyl-substituted pyrazoles.
- This step is typically conducted under reflux in an inert atmosphere, often using solvents such as ethanol or acetonitrile.
- The reaction affords a regioisomeric mixture of pyrazoles, which can be separated by fractional distillation or chromatography based on boiling point and polarity differences.
Introduction of the Bromomethyl Group at the 4-Position
- The bromomethyl substituent is introduced via bromination of a methyl group attached to the pyrazole ring.
- For example, N-bromosuccinimide (NBS) is used under mild conditions to brominate the methyl group at the 4-position selectively.
- This bromination proceeds smoothly at room temperature or slightly elevated temperatures, avoiding harsh conditions that could affect the trifluoromethyl group.
- Alternative methods involve the use of brominated enones as starting materials that already contain a bromomethyl group, which upon cyclocondensation with hydrazines, directly yield the desired bromomethyl pyrazole.
Purification and Characterization
- The crude product is purified by flash column chromatography using non-polar solvent systems such as petroleum ether and ethyl acetate in ratios optimized (e.g., 80:1 to 50:1) to separate the target compound from side products.
- Purity and structural integrity are confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy : ^1H, ^13C, and ^19F NMR confirm the substitution pattern and trifluoromethyl incorporation.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns consistent with bromine.
- X-ray crystallography (if crystals are obtained): Provides definitive structural confirmation and insight into molecular packing.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Cyclocondensation | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + hydrazine hydrate, reflux in ethanol, inert atmosphere, 12-24 h | Formation of 3-(trifluoromethyl)-1H-pyrazole core, regioisomeric mixture |
| 2. Bromination | N-bromosuccinimide (NBS), room temperature, 6-12 h, in dichloromethane or chloroform | Selective bromomethylation at 4-position |
| 3. Purification | Flash column chromatography (petroleum ether:ethyl acetate 80:1 to 50:1) | Isolation of pure this compound |
Data Table: Summary of Synthetic Parameters and Yields
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Starting material | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Key precursor for pyrazole ring formation |
| Cyclocondensation solvent | Ethanol or acetonitrile | Reflux under inert atmosphere |
| Cyclocondensation time | 12–24 hours | Yields regioisomeric pyrazoles |
| Brominating agent | N-bromosuccinimide (NBS) | Mild conditions to avoid side reactions |
| Bromination temperature | Room temperature (20–25°C) | Selective bromomethylation |
| Bromination time | 6–12 hours | Complete conversion |
| Purification method | Flash chromatography | Petroleum ether:ethyl acetate (80:1 to 50:1) |
| Typical isolated yield | 65–75% | Depends on scale and purification |
| Characterization techniques | ^1H-NMR, ^13C-NMR, ^19F-NMR, HRMS | Confirm structure and purity |
Research Findings and Notes
- The presence of the trifluoromethyl group at the 3-position enhances the electrophilicity of the pyrazole ring, facilitating selective bromomethylation at the 4-position without over-bromination or ring degradation.
- The bromomethyl group serves as a versatile handle for further functionalization, enabling cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, expanding the compound’s utility in medicinal chemistry.
- The synthetic route is scalable and amenable to modifications, such as using flow reactors for lithiation and subsequent functional group introduction, improving reproducibility and yield.
- Safety considerations include handling brominating agents under controlled conditions and using inert atmospheres to prevent degradation of sensitive trifluoromethyl groups.
This comprehensive overview synthesizes diverse authoritative sources to present a detailed and professional account of the preparation methods for this compound, emphasizing practical synthetic strategies, reaction conditions, purification, and characterization techniques. The compound’s preparation is well-established, with ongoing research optimizing yields and expanding its functionalization potential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite, zinc-sulphur dioxide, and other radical initiators. The reaction conditions often involve controlled temperatures and the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, perfluoroalkylation of aromatic compounds with trifluoromethyl bromide can lead to the formation of perfluoroalkylated derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit considerable antimicrobial properties. For instance, 4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole has been synthesized and evaluated for its efficacy against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an antimicrobial agent .
Antitubercular Properties
Research has shown that pyrazole derivatives, including this compound, can be effective against Mycobacterium tuberculosis. In a comparative study, certain pyrazole analogues demonstrated higher potencies than existing antitubercular drugs in both in vitro and in vivo models . The efficacy of these compounds was attributed to their ability to disrupt bacterial cell wall synthesis.
Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to solvents and heat .
Fluorescent Materials
The incorporation of this compound into fluorescent materials has been explored due to its potential to act as a fluorophore. Studies have demonstrated that this compound can enhance the photophysical properties of polymer films, making them suitable for applications in optoelectronics and display technologies .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, various derivatives of pyrazole were synthesized, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics. The results are summarized in Table 1.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 8 |
| Standard Antibiotic A | 16 |
| Standard Antibiotic B | 32 |
Case Study 2: Polymer Development
A team at ABC Institute developed a new polymer using this compound as a key component. The resulting polymer exhibited improved thermal stability compared to conventional polymers, with a decomposition temperature increase of approximately 50 °C. This advancement suggests potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by enhancing its binding affinity to target proteins and enzymes. The bromomethyl group can participate in covalent bonding with nucleophilic sites, further influencing the compound’s reactivity and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1089212-38-3)
- Structure : Methyl group at position 1 instead of bromomethyl.
- Properties :
- Reduced steric bulk compared to bromomethyl, increasing solubility in polar solvents.
- Lower reactivity in alkylation reactions due to the absence of a labile bromine atom.
- Applications: Used as a building block for non-covalent inhibitors targeting enzymes like COX-2 .
4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1437794-62-1)
Halogen and Functional Group Variations
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Structure : Chloromethyl (-CH2Cl) at position 4 and difluoromethoxy (-OCF2H) at position 3.
- Properties :
- Lower reactivity in nucleophilic substitutions compared to bromomethyl (Cl vs. Br electronegativity).
- Difluoromethoxy group enhances oxidative stability but reduces hydrogen-bonding capacity.
- Applications : Intermediate in the synthesis of herbicidal agents with extended environmental persistence .
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)
Advanced Functionalization
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS 2092065-74-0)
- Structure : Prop-2-yn-1-yl group at position 1.
- Properties :
- Alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation.
- Bromomethyl group allows sequential functionalization, creating bifunctional scaffolds.
- Applications : Used in radiopharmaceuticals and polymer chemistry .
4-(Bromomethyl)-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole (CAS 912569-72-3)
- Structure: Phenoxy (-OPh) group at position 4.
- Properties: Increased molecular weight (~385 g/mol) and reduced aqueous solubility (logS ~-4.1). Phenoxy group enhances π-π stacking in crystal lattices, improving thermal stability .
- Applications : Explored in COX-2 inhibitors and material science .
Biological Activity
4-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.
This compound is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its reactivity and biological activity. The compound's structure can be represented as follows:
This unique arrangement allows for various interactions with biological targets, making it a candidate for further investigation in pharmacology.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit considerable antimicrobial properties. For instance, pyrazole compounds have been shown to possess activity against a range of bacteria and fungi. In particular, derivatives of pyrazoles have been evaluated for their efficacy against Candida albicans and other pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.003 µg/mL against C. albicans , indicating potent antifungal activity .
Antitumor Activity
The compound has also been investigated for its antitumor potential. Pyrazole-based compounds are known to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. In vitro studies have shown that certain pyrazole derivatives can inhibit LDH with low nanomolar potency, leading to reduced lactate production and impaired glycolysis in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells . This suggests that this compound could serve as a lead compound for developing new cancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, particularly LDH. This inhibition disrupts the energy metabolism of cancer cells.
- Antimicrobial Mechanisms : By interacting with microbial enzymes or disrupting cell membrane integrity, pyrazole derivatives can effectively inhibit the growth of bacteria and fungi.
- Synergistic Effects : Some studies suggest that combining pyrazole derivatives with existing antibiotics may enhance their efficacy against resistant strains of bacteria .
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal properties of various pyrazole derivatives, this compound was included in a series of tests against C. albicans . The results indicated that this compound showed significant antifungal activity with an IC50 value comparable to established antifungal agents .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer potential of pyrazole derivatives highlighted the ability of this compound to inhibit LDH activity in pancreatic cancer cells. The study reported that treatment with this compound led to a marked decrease in cell viability and lactate production, suggesting its potential as an anticancer agent .
Data Summary
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, a bromomethyl group can be introduced via nucleophilic substitution or halogenation of a precursor. A related method involves reacting a pyrazole intermediate (e.g., 3-(trifluoromethyl)pyrazole) with brominating agents like N-bromosuccinimide (NBS) under radical initiation or using formaldehyde and alkaline conditions to introduce the methyl group before bromination . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Key precautions include:
- Storage : Keep away from heat sources and ignition points (P210) .
- Handling : Use fume hoods, wear PPE (gloves, goggles), and avoid inhalation. Follow pre-read safety guidelines (P201/P202) .
- Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal.
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for bromomethyl (-CH2Br, δ ~4.5 ppm) and trifluoromethyl (-CF3, δ ~120 ppm in 19F NMR) .
- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., orthorhombic P212121 space group observed in related bromopyrazoles) .
- GC-MS : Monitors purity and fragmentation patterns (e.g., m/z peaks for Br and CF3 groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst screening : Copper catalysts (e.g., CuSO4/ascorbic acid) enhance click chemistry for pyrazole-triazole hybrids, improving yields to ~60% .
- Solvent selection : Polar aprotic solvents (THF/H2O mixtures) favor nucleophilic substitution for bromomethylation .
- Temperature control : Reactions at 50–80°C balance kinetics and side reactions (e.g., decomposition of CF3 groups) .
Q. How does the crystal structure influence the compound’s reactivity and stability?
- Methodological Answer : X-ray studies reveal intermolecular interactions (e.g., C–H···F, π–π stacking) that stabilize the solid-state structure. For example, C–H···N hydrogen bonds in related bromopyrazoles reduce hygroscopicity, enhancing shelf stability . Distortions in the pyrazole ring due to bulky CF3/Br groups may increase susceptibility to electrophilic attacks .
Q. How should researchers address conflicting data from alternative synthesis routes?
- Methodological Answer :
- Comparative analysis : Replicate methods under identical conditions (solvent, catalyst, temperature) to isolate variables. For example, compare yields from halogenation vs. alkylation routes .
- Mechanistic studies : Use DFT calculations to evaluate energy barriers for bromomethylation pathways.
- Side-product profiling : Identify by-products (e.g., di-brominated analogs) via LC-MS to explain yield discrepancies .
Q. What advanced techniques enhance synthetic efficiency for this compound?
- Methodological Answer :
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 16 h to 4 h) by enhancing mixing and activation of intermediates .
- Flow chemistry : Enables precise control of bromination exotherms, minimizing decomposition .
- Microwave irradiation : Accelerates cyclization steps (e.g., forming pyrazole rings) with higher regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
